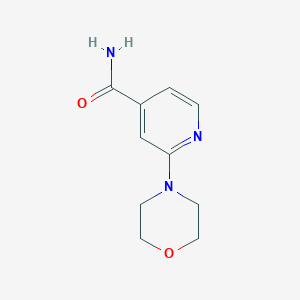

2-Morpholinoisonicotinamide

Description

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXAEOTSRFPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705307 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-58-1 | |

| Record name | 4-Pyridinecarboxamide, 2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Fusion of a Privileged Scaffold and a Bioactive Core

An In-Depth Technical Guide to 2-Morpholinoisonicotinamide in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the intelligent combination of established pharmacophores. The this compound scaffold represents a compelling example of such a strategy, merging the versatile isonicotinamide core with the privileged morpholine moiety. Isonicotinamide, a pyridine-4-carboxamide, serves as a versatile building block found in numerous bioactive compounds, including anti-tubercular and anti-cancer agents.[1][2] Its pyridine ring and amide group offer critical hydrogen bonding capabilities essential for target engagement.[3]

The true innovation of this scaffold lies in the incorporation of a morpholine ring at the 2-position. Morpholine is a widely employed heterocycle in drug design, celebrated for its ability to confer advantageous physicochemical and metabolic properties.[4][5] Its inclusion can enhance aqueous solubility, improve metabolic stability, and modulate pKa, thereby optimizing a compound's pharmacokinetic profile.[6][7] This strategic fusion creates a scaffold with significant potential across diverse therapeutic areas, from oncology to central nervous system (CNS) disorders. This guide provides a technical overview of the synthesis, mechanistic rationale, and key applications of the this compound core for researchers in drug development.

Section 1: Rationale for the Scaffold - Physicochemical and Pharmacokinetic Advantages

The decision to combine these two moieties is rooted in established principles of drug design. The morpholine ring is not merely a passive linker; it actively modulates the molecule's behavior in a biological system.[6][7] Its presence is intended to overcome common liabilities in drug candidates, such as poor solubility or rapid metabolism, while potentially enhancing potency.

| Moiety | Contribution to Scaffold Properties | Rationale & Supporting Evidence |

| Isonicotinamide Core | - Target Engagement: The pyridine nitrogen and amide group act as key hydrogen bond acceptors and donors, critical for anchoring the molecule in the active site of target proteins, such as kinases.[3] - Synthetic Versatility: The isonicotinamide structure is a readily available and modifiable building block for creating diverse chemical libraries.[1][8] | The amide moiety is a cornerstone of many anticancer agents, and the pyridine ring is a well-established hinge-binder in kinase inhibitors.[3] |

| 2-Morpholino Group | - Solubility Enhancement: The oxygen atom can act as a hydrogen bond acceptor, and the overall polarity of the ring improves aqueous solubility compared to more lipophilic substituents. - Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[6] - Pharmacokinetic Modulation: The weak basicity of the morpholine nitrogen (pKa ~8.5) can be fine-tuned to improve cell permeability and avoid off-target interactions.[7] - CNS Penetration: The balanced lipophilic-hydrophilic profile and reduced pKa value of morpholine-containing compounds often facilitate passage across the blood-brain barrier (BBB), making it a valuable scaffold for CNS targets.[7] | The inclusion of morpholine is a proven strategy in CNS drug discovery to enhance BBB permeability and in oncology to improve drug-like properties.[7][9] |

Section 2: General Synthetic Strategies

The synthesis of this compound derivatives is accessible through established organic chemistry reactions. A common and reliable approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of the isonicotinamide ring with morpholine.

Sources

- 1. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 2. Highly efficient biosynthesis of isonicotinamide through a substrate access tunnel engineered nitrile hydratase from Carbonactinospora thermoautotrophicus - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. e3s-conferences.org [e3s-conferences.org]

Structural Analogs of 2-Morpholinoisonicotinamide: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the chemical architecture, synthesis, and biological activities of structural analogs of 2-Morpholinoisonicotinamide. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics. By dissecting the structure-activity relationships (SAR) and mechanistic underpinnings of these compounds, this document aims to serve as a valuable resource for designing next-generation inhibitors targeting key signaling pathways in oncology and other disease areas.

Introduction: The Therapeutic Potential of the Morpholino-Nicotinamide Scaffold

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes and pharmacologically active agents.[1][2] Its ability to participate in various biological processes, from redox reactions to post-translational modifications, has made it a focal point for drug design.[3] The incorporation of a morpholine moiety introduces unique physicochemical properties, including improved aqueous solubility and metabolic stability, which can be highly advantageous for drug candidates. The fusion of these two key pharmacophores in a this compound core presents a compelling starting point for the development of targeted therapies.

Recent research has highlighted the significant potential of morpholino-nicotinamide analogs, particularly as kinase inhibitors.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the morpholino-nicotinamide scaffold has emerged as a promising platform for creating potent and selective inhibitors.

This guide will delve into a specific class of these analogs, exemplified by derivatives of the multi-kinase inhibitor ponatinib, to illustrate the principles of their design, synthesis, and biological evaluation.

Core Structure and Rationale for Analog Design

The fundamental architecture of the analogs discussed herein centers on a 2-morpholino-nicotinamide core. The design rationale for modifying this core is to systematically probe the chemical space around it to optimize potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

-

The Nicotinamide Ring: Alterations to the pyridine ring can influence target binding and selectivity.

-

The Morpholine Ring: Modifications to this ring can impact solubility, metabolic stability, and cell permeability.

-

Substituents on the Nicotinamide Amide: The nature of the substituent on the amide nitrogen is crucial for interacting with the target protein and can be a key determinant of the analog's biological activity.

The overarching goal is to understand the structure-activity relationship (SAR), which dictates how subtle changes in the molecule's structure affect its biological function.[5][6]

A Case Study: Morpholino Nicotinamide Analogs of Ponatinib as Dual MNK/p70S6K Inhibitors

A significant breakthrough in the exploration of this compound analogs has been the development of compounds that dually inhibit mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) and p70 ribosomal S6 kinase (p70S6K).[4] Both MNK and p70S6K are critical downstream effectors in signaling pathways that are frequently hyperactivated in cancer, such as the RAS/MAPK and PI3K/AKT/mTOR pathways. Their role in promoting cell proliferation, survival, and metastasis makes them attractive targets for cancer therapy.[4]

One notable compound from this series, HSND80, a morpholino nicotinamide analog of ponatinib, has demonstrated potent inhibitory activity against both MNK and p70S6K.[4] This dual inhibition is significant because it can lead to a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms that can arise when targeting a single kinase.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the ponatinib scaffold, incorporating the 2-morpholino-nicotinamide moiety, have yielded valuable SAR insights. For instance, the specific stereochemistry and substitution patterns on the morpholine ring can significantly influence kinase inhibitory potency and selectivity.[7] Furthermore, the nature of the linker connecting the nicotinamide core to other pharmacophoric elements plays a critical role in optimizing interactions within the ATP-binding pocket of the target kinases.

Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step sequence that allows for the systematic introduction of various functional groups. A generalized synthetic workflow is outlined below.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol provides a detailed, step-by-step methodology for the synthesis of a generic this compound analog, based on established chemical transformations.[8][9]

Step 1: Amide Bond Formation

-

To a solution of a suitably substituted isonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Step 2: Introduction of the Morpholine Moiety

-

If the starting isonicotinic acid does not already contain the morpholine group, it can be introduced via nucleophilic aromatic substitution on a precursor containing a suitable leaving group (e.g., a halogen) at the 2-position of the pyridine ring.

-

Dissolve the 2-halo-isonicotinamide derivative (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add morpholine (1.5-2 equivalents) and a base such as potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to overnight, monitoring by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography to yield the this compound analog.

Biological Evaluation of Analogs

A comprehensive biological evaluation is essential to characterize the activity and therapeutic potential of the synthesized analogs. This typically involves a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo studies in animal models for promising candidates.

In Vitro Assays

1. Kinase Inhibition Assays:

-

Objective: To determine the potency of the analogs against the target kinases (e.g., MNK1, MNK2, p70S6K).

-

Methodology: Biochemical assays are commonly performed using purified recombinant kinases. The ability of the compounds to inhibit the phosphorylation of a specific substrate is measured. This can be done using various detection methods, including radioactivity (e.g., ³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™). The half-maximal inhibitory concentration (IC₅₀) is determined for each compound.

2. Cellular Proliferation Assays:

-

Objective: To assess the anti-proliferative activity of the analogs in relevant cancer cell lines.

-

Methodology: Cancer cell lines known to be dependent on the target signaling pathways (e.g., triple-negative breast cancer or non-small cell lung cancer cell lines for MNK/p70S6K inhibitors) are treated with increasing concentrations of the compounds.[4] Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo®. The half-maximal growth inhibitory concentration (GI₅₀) is then calculated.

3. Target Engagement and Pathway Modulation Assays:

-

Objective: To confirm that the compounds are hitting their intended targets in a cellular context and modulating the downstream signaling pathway.

-

Methodology: Western blotting is a standard technique used to measure the phosphorylation status of downstream substrates of the target kinases. For MNK inhibitors, the phosphorylation of eIF4E can be assessed. For p70S6K inhibitors, the phosphorylation of S6 ribosomal protein is a key biomarker.[4] A reduction in the phosphorylation of these substrates in compound-treated cells provides evidence of target engagement.

In Vivo Efficacy Studies

Promising compounds identified from in vitro screening are advanced to in vivo studies using animal models of disease.

-

Objective: To evaluate the anti-tumor efficacy of the analogs in a living organism.

-

Methodology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Once tumors are established, the animals are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth.

Signaling Pathway and Mechanism of Action

The dual inhibition of MNK and p70S6K by morpholino nicotinamide analogs like HSND80 leads to a multifaceted anti-cancer effect. The following diagram illustrates the key signaling pathways affected.

Caption: Mechanism of action of dual MNK/p70S6K inhibitors.

By inhibiting MNK, these compounds prevent the phosphorylation of eIF4E, a key factor in the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. Simultaneously, inhibition of p70S6K blocks the phosphorylation of the S6 ribosomal protein, another critical regulator of protein synthesis. This dual blockade of protein translation machinery leads to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel targeted therapies. The successful design of dual MNK/p70S6K inhibitors based on this core structure underscores its potential in oncology. Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the structure to enhance selectivity for the desired kinase targets while minimizing off-target effects.

-

Optimizing Pharmacokinetics: Further modifications to improve oral bioavailability, metabolic stability, and other drug-like properties.

-

Exploring New Therapeutic Areas: Investigating the potential of these analogs in other diseases where the target pathways are implicated, such as inflammatory and metabolic disorders.[10]

The continued exploration of the rich chemical space around the this compound core, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds great promise for the discovery of new and effective medicines.

References

- Das, D., et al. (2016). 2-aminothiazoles as potent inhibitors of mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(21), 9783-9797.

- Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351.

- Kennedy, A. J., et al. (2015). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 903-908.

- Ghosh, C., et al. (2019).

- Pal, M., et al. (2000). Structure-activity relationship studies of flavopiridol analogues. Bioorganic & Medicinal Chemistry Letters, 10(11), 1187-1190.

- Kadasi, S. (2020). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube.

- Various Authors. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI.

- Wang, H., et al. (2011). Synthesis and Biological Evaluation of Piperamide Analogues as HDAC Inhibitors. Molecules, 16(8), 6658-6671.

- Gerasimova, T. P., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(16), 4983.

- Zhang, Y., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 265, 116098.

- Ntim, S. A., et al. (2025). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. Bioorganic Chemistry, 159, 108298.

- Wang, Y., et al. (2018). Design, Synthesis, and Evaluation of Biotinylated Opioid Derivatives as Novel Probes to Study Opioid Pharmacology. ACS Omega, 3(11), 15588-15594.

- Sideris, M., et al. (2024). “Cold” Somatostatin Analogs in Neuroendocrine Neoplasms: Decoding Mechanisms, Overcoming Resistance, and Shaping the Future of Therapy. Cancers, 16(11), 2056.

- Decker, M., et al. (2010). Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors. Journal of Medicinal Chemistry, 53(1), 402-418.

- Liu, Y., et al. (2014). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Marine Drugs, 12(4), 2308-2322.

- Chakraborty, T., et al. (2021). Macrolactins: biological activity and biosynthesis. Applied Microbiology and Biotechnology, 105(16-17), 6245-6262.

- Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Keppler, B. R., & Archer, T. K. (2008). Chromatin-modifying enzymes as therapeutic targets--Part 2. Expert Opinion on Therapeutic Targets, 12(11), 1457-1467.

- Carito, V., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Nutrients, 14(6), 1155.

- Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

Sources

- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatin-modifying enzymes as therapeutic targets--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of flavopiridol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Biotinylated Opioid Derivatives as Novel Probes to Study Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors [mdpi.com]

- 10. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity In Vitro Kinase Assay for Morpholino Nicotinamide Derivatives Targeting PI3K/mTOR

Introduction & Chemical Context

Morpholino nicotinamide derivatives represent a potent class of small-molecule kinase inhibitors, particularly effective against the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Structurally, the morpholine moiety acts as a critical hydrogen-bond acceptor for the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

Developing robust in vitro assays for these derivatives presents specific challenges:

-

Solubility: The rigid heterocycles can lead to aggregation or precipitation in aqueous buffers, requiring precise DMSO management.

-

ATP Competition: As Type I ATP-competitive inhibitors, assay sensitivity is heavily dependent on ATP concentration relative to the enzyme's

. -

Lipid Substrate Handling: PI3K assays require lipid micelles (PIP2/PS), which are prone to instability if not prepared correctly.

This guide details a validated, bioluminescent ADP-detection protocol (ADP-Glo™ platform) optimized for screening morpholino nicotinamide libraries.

Assay Principle

The assay relies on quantifying the ADP generated by the kinase reaction.[1][2][3][4][5][6] Unlike radioactive

-

Kinase Reaction: The kinase transfers a phosphate from ATP to the lipid/peptide substrate, generating ADP.

-

ADP Detection: A two-step reagent system first depletes the remaining ATP (to reduce background) and then converts the generated ADP back into ATP, which drives a luciferase reaction.[2][4][5] The resulting light output is directly proportional to kinase activity.[3][4][5]

Diagram 1: Assay Mechanism & Signal Generation[5]

Caption: Schematic of the coupled enzymatic reaction. The signal is positive: high kinase activity = high luminescence. Inhibitors reduce the signal.

Critical Materials & Reagents

| Component | Specification | Purpose |

| Enzyme | Recombinant PI3K | Target kinase. Must be fresh; avoid freeze-thaw cycles. |

| Substrate | PIP2:PS Lipid Kinase Substrate | Physiological substrate. Requires sonication to form micelles. |

| ATP | Ultra-Pure ATP (Promega) | Standard ATP may contain ADP contaminants, causing high background.[9] |

| Inhibitors | Morpholino Nicotinamide Library | Test compounds.[10] Dissolved in 100% DMSO. |

| Assay Buffer | 50mM HEPES pH 7.5, 3mM MgCl | CHAPS is critical for preventing morpholino aggregation. |

| Plates | 384-well White, Low-Volume, Non-Binding Surface (NBS) | White plates reflect light for max sensitivity; NBS prevents enzyme loss. |

| Detection | ADP-Glo™ Kinase Assay (Promega) | Linear range up to 1mM ATP.[4] |

Detailed Protocol

Step 1: Compound Preparation (Acoustic or Manual)

Senior Scientist Note: Morpholino derivatives are hydrophobic. Ensure final DMSO concentration in the assay does not exceed 1% (v/v), as PI3K activity is sensitive to organic solvents.

-

Prepare 10mM stocks of morpholino nicotinamide derivatives in 100% DMSO.

-

Perform a 3-fold serial dilution in DMSO (10 points).

-

Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo®).

-

Alternative: If manual pipetting, dilute compounds in 1X Kinase Buffer to 4X concentration first to minimize DMSO shock.

-

Step 2: The Kinase Reaction[2][4][8]

-

Enzyme Mix: Dilute PI3K enzyme to 2X final concentration (e.g., 0.5 ng/µL) in Assay Buffer.

-

Tip: Keep enzyme on ice until the last moment.

-

-

Substrate Mix: Prepare a 2X mix of PIP2:PS (50 µM) and ATP (20 µM) in Assay Buffer.

-

Critical: The ATP concentration should be

(approx 25-50 µM for PI3K

-

-

Assembly:

-

Add 2.5 µL of 2X Enzyme Mix to the wells containing compound.

-

Incubate for 10 minutes at RT (allows inhibitor to bind the hinge region).

-

Add 2.5 µL of 2X Substrate/ATP Mix to start the reaction.

-

Final Volume: 5 µL.

-

-

Incubation: Seal plate and incubate for 60 minutes at 23°C (Room Temp).

Step 3: Detection (ADP-Glo™)

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells.

-

Detect: Add 10 µL of Kinase Detection Reagent .

-

Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Diagram 2: Experimental Workflow

Caption: Step-by-step liquid handling workflow for a high-throughput 384-well format.

Data Analysis & Validation

Signal-to-Background (S/B)

Calculate using the No Enzyme Control (NEC) and the Positive Control (PC, no inhibitor).

Z-Factor (Z')

The Z-factor is the primary metric for assay robustness [1].

IC50 Calculation

Plot RLU (Relative Light Units) against log[Compound Concentration]. Fit data to a 4-parameter logistic equation (Hill Slope).

-

Morpholino Specifics: If the curve bottoms out significantly above the background (NEC), it indicates compound insolubility or aggregation at high concentrations.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | ATP contamination | Use "Ultra-Pure" ATP provided in the kit.[9] Do not use generic lab-grade ATP. |

| Low Signal | Lipid instability | Sonicate PIP2:PS lipids for 1 min before adding to the buffer to ensure micelle formation. |

| Variable Data | Morpholino aggregation | Ensure CHAPS (0.03%) or Triton X-100 (0.01%) is present in the buffer. |

| Drifting IC50 | ATP > Km | Check ATP concentration. If ATP is too high, it out-competes the inhibitor, shifting the IC50 to the right. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[12] Journal of Biomolecular Screening, 4(2), 67–73.[12] Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).[4] Link

- Rewcastle, G. W., et al. (2010). Synthesis and Biological Evaluation of Novel Morpholino-Pyrimidines as PI3K Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for chemical class).

-

Carna Biosciences. Lipid Kinase Assay Protocols using ADP-Glo. Link

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 3. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. PI3K (p110α[E545K]/p85α) Protocol [promega.com]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

- 9. carnabio.com [carnabio.com]

- 10. researchgate.net [researchgate.net]

- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of Morpholino Oligonucleotides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing and administration of morpholino oligonucleotides, with a primary focus on Vivo-Morpholinos, a widely-used platform for in vivo applications.

Introduction to Morpholino Oligonucleotides for In Vivo Applications

Morpholino oligonucleotides are synthetic nucleic acid analogs that have emerged as powerful tools for reverse genetics and are in development as therapeutic agents.[1] Their unique molecular structure, featuring methylenemorpholine rings linked by phosphorodiamidate groups instead of the sugar-phosphate backbone of DNA and RNA, confers remarkable stability against nucleases.[2] This resistance to degradation is a key advantage for in vivo applications.[2]

Morpholinos function via a steric-blocking mechanism, binding to complementary RNA sequences to inhibit translation or modify pre-mRNA splicing, rather than inducing RNA degradation.[3] This mode of action contributes to their low toxicity and reduced off-target effects compared to other antisense technologies.[4]

For effective systemic delivery in adult organisms, morpholino oligos are often conjugated to cell-penetrating moieties.[1] A prominent example is the Vivo-Morpholino, which features a covalently linked octa-guanidine dendrimer that facilitates entry into a wide range of cell types.[5][6]

Mechanism of Action of Vivo-Morpholinos

The octa-guanidine dendrimer of a Vivo-Morpholino mimics the guanidinium head groups of arginine-rich cell-penetrating peptides, promoting cellular uptake through endocytosis.[3][6] Once inside the cell, the morpholino component is released to engage with its target RNA in the cytoplasm or nucleus.

Caption: Cellular uptake and mechanism of action of a Vivo-Morpholino.

Formulation and Handling of Vivo-Morpholinos

Proper handling and formulation are critical for the successful in vivo application of Vivo-Morpholinos.

Reconstitution

Vivo-Morpholinos are typically supplied in a lyophilized form.[6] It is recommended to reconstitute them in a sterile, nuclease-free vehicle such as phosphate-buffered saline (PBS).

Protocol 2.1: Reconstitution of Lyophilized Vivo-Morpholinos

-

Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Add the required volume of sterile PBS to achieve the desired stock concentration. A concentration of 0.5 mM is often suggested as higher concentrations may risk exceeding the solubility, which can be sequence-dependent.[6]

-

Gently vortex or pipette to dissolve the powder completely.

-

For long-term storage, it is advisable to aliquot the reconstituted solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

Sterilization

If there is a concern about contamination, Vivo-Morpholino solutions can be sterilized. However, autoclaving can lead to some degradation of the delivery dendrimer and should only be performed once.[7] Filter sterilization using a 0.2-micron polysulfone membrane is an alternative, though some loss of the oligo may occur due to membrane binding.[7]

In Vivo Administration Routes and Dosing Considerations

The choice of administration route depends on the target tissue and the desired systemic or local effect.

Systemic Administration

For broad distribution to various tissues, intravenous (IV) or intraperitoneal (IP) injections are the most common routes.[8]

-

Intravenous (IV) Injection: This is the preferred method for achieving the best systemic delivery to tissues including the liver, kidney, spleen, muscle, and heart.[8]

-

Intraperitoneal (IP) Injection: This route can also achieve systemic delivery, though it may be less efficient than IV injection for some tissues.[8] It is particularly effective for targeting the diaphragm and abdominal muscles.[8]

Local Administration

For targeting specific tissues or organs, direct local injection can be employed. This approach can achieve higher local concentrations that may not be feasible with systemic administration due to potential dose-limiting toxicity.[9] Examples include intracerebroventricular injections for brain delivery or direct intramuscular injections.[9]

Dosing Recommendations

Dosing will vary depending on the animal model, the target gene, and the desired level and duration of knockdown. It is crucial to perform a dose-response study to determine the optimal dose for your specific application.

| Animal Model | Administration Route | Recommended Starting Dose | Maximum Suggested Dose (per 24h) | Reference |

| Mouse (adult) | IV or IP | 10-12.5 mg/kg | 12.5 mg/kg | [7] |

| Mouse (adult) | IV | Up to 20 mg/kg (in optimized cases) | Not specified | [7] |

| Mouse (younger or compromised) | IV or IP | Substantially lower than 12.5 mg/kg | Not specified | [7] |

Note: The health and genetic background of the animals can influence their tolerance to Vivo-Morpholinos, potentially requiring dose adjustments.[7]

Experimental Design and Workflow

A well-designed in vivo study with appropriate controls is essential for obtaining reliable and interpretable results.

Caption: General workflow for an in vivo Vivo-Morpholino experiment.

Control Groups

The inclusion of proper controls is critical for validating the specificity of the observed effects.

-

Vehicle Control: Animals administered with the same vehicle (e.g., PBS) used to dissolve the Vivo-Morpholino.

-

Scrambled or Mismatched Control Oligo: A Vivo-Morpholino with a sequence that does not target any known transcript in the model organism. This control is crucial to account for any non-specific effects of the morpholino chemistry or the delivery moiety.

Assessing Knockdown Efficacy

The method for assessing the efficacy of the Vivo-Morpholino depends on its mechanism of action.

-

For Translation-Blocking Morpholinos: The reduction in the target protein levels should be assessed, typically by Western blotting or ELISA.[9]

-

For Splicing-Modifying Morpholinos: The change in the mRNA splice variant should be evaluated using RT-PCR.[3]

Protocol 4.1: General Protocol for a Short-Term In Vivo Study in Mice

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to the experimental groups (e.g., target Vivo-Morpholino, control Vivo-Morpholino, vehicle).

-

Dosing Preparation: On the day of injection, thaw the Vivo-Morpholino and control solutions and dilute to the final injection concentration with sterile PBS.

-

Administration: For a short-term experiment, a suggested regimen is two daily intravenous injections of 12.5 mg/kg.[7]

-

Monitoring: Observe the animals daily for any signs of toxicity or adverse effects.

-

Tissue Collection: On day 3, euthanize the animals and harvest the target tissues for analysis.[7]

-

Analysis: Process the tissues for protein or RNA extraction and perform the appropriate downstream analysis (e.g., Western blot, RT-PCR).

Potential for Toxicity and Mitigation Strategies

While generally well-tolerated, high doses or certain sequences of Vivo-Morpholinos can lead to toxicity.[10]

One reported mechanism of toxicity involves the potential for oligonucleotide hybridization between different morpholino sequences when administered as a cocktail, leading to an increased cationic charge from the dendrimer delivery moiety and subsequent blood clot formation.[10][11]

Strategies to Mitigate Toxicity:

-

Careful Oligo Design: When using multiple Vivo-Morpholinos, design sequences to minimize the potential for hybridization.[10]

-

Dose Optimization: Use the lowest effective dose determined from a dose-response study.

-

Dilution with Saline: Adding an equal volume of physiological saline to the Vivo-Morpholino solution and vortexing vigorously before injection has been reported to alleviate dendrimer-induced red blood cell sedimentation.[10]

-

Animal Monitoring: Closely monitor animals post-injection for any adverse reactions.

The Role of Nicotinamide in a Broader Context

While there is no established direct conjugation or standard co-administration of nicotinamide with morpholinos for delivery enhancement, nicotinamide and its derivatives are central to cellular metabolism and signaling. Nicotinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and PARPs.[2]

Recent research has explored the use of antisense oligonucleotides to target Nicotinamide N-methyltransferase (NNMT), an enzyme that metabolizes nicotinamide.[2] This highlights the therapeutic interest in modulating nicotinamide-related pathways. While speculative, future research could explore whether modulating cellular NAD+ levels through nicotinamide supplementation could influence the cellular response to morpholino treatment, particularly in disease models with metabolic components.

References

-

Gene Tools, LLC. Vivo-Morpholinos. [Link]

-

Wikipedia. Morpholino nucleic acid. [Link]

-

Morcos, P. A. (2007). A non-peptide transporter delivers Morpholinos into a wide array of mouse tissues. Bioconjugate chemistry, 18(5), 1470–1477. [Link]

-

Ferguson, D. P., Dangott, B. D., & Wiggs, M. P. (2012). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Journal of oligonucleotide and nucleotide research, 1(1), 1000101. [Link]

-

Wu, R. P., Youngblood, D. S., Hassinger, J. N., & Iversen, P. L. (2009). Combined effect of a peptide–morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic. Antimicrobial agents and chemotherapy, 53(4), 1477–1484. [Link]

-

Amantana, A., & Iversen, P. L. (2005). Gene knockdowns in adult animals: PPMOs and Vivo-Morpholinos. Current pharmaceutical biotechnology, 6(2), 81–89. [Link]

-

Bio-Synthesis Inc. (2024). Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides. [Link]

-

Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Journal of Drug Discovery, Development and Delivery, 3(2), 1023. [Link]

-

Bill, B. R., Petzold, A. M., Clark, K. J., Schimmenti, L. A., & Ekker, S. C. (2009). A primer for morpholino use in zebrafish. Zebrafish, 6(1), 69–77. [Link]

-

Ferguson, D. P., Dangott, B. D., & Wiggs, M. P. (2012). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Molecular Therapy-Nucleic Acids, 1, e45. [Link]

-

De, S., Macara, I. G., & Williams, R. M. (2011). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS chemical biology, 6(11), 1155–1159. [Link]

-

Ishii, H., Saito, K., Ochiya, T., & Hori, S. I. (2022). Antisense oligonucleotide targeting nicotinamide N-methyltransferase exhibits antitumor effects. Molecular Therapy-Nucleic Acids, 28, 641–651. [Link]

-

Fukuwatari, T., Ohta, M., & Shibata, K. (2008). Effect of nicotinamide administration on the tryptophan-nicotinamide pathway in humans. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 78(1), 3–9. [Link]

-

Gene Tools, LLC. (n.d.). Vivo-Morpholinos. Retrieved from [Link]

-

Ferguson, D. P., Dangott, B. D., & Wiggs, M. P. (2012). Lessons Learned From Vivo-Morpholinos: How to Avoid Vivo-Morpholino Toxicity. Journal of Oligonucleotide and Nucleotide Research, 1(1). [Link]

Sources

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Antisense oligonucleotide targeting nicotinamide N-methyltransferase exhibits antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. izfs.org [izfs.org]

- 5. Vivo-Morpholinos: a non-peptide transporter delivers Morpholinos into a wide array of mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]

- 7. Combined effect of a peptide–morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic effect of nicotinamide and choline administration on extracellular choline levels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of an oligonucleotide with a nicotinamide mononucleotide residue and its molecular recognition in DNA helices - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Protocol for Solubilization and Handling of 2-Morpholinoisonicotinamide

Abstract & Chemical Context

2-Morpholinoisonicotinamide is a heterocyclic building block frequently utilized in the synthesis of PI3K/mTOR kinase inhibitors and fragment-based drug discovery (FBDD).[1] Structurally, it comprises a pyridine core substituted with a solubilizing morpholine ring and a polar amide group.[1]

While the morpholine moiety enhances solubility compared to a bare pyridine, the compound exhibits pH-dependent solubility and a tendency to crystallize or "crash out" upon rapid dilution into neutral aqueous buffers. This guide provides a standardized protocol to prepare stable stock solutions and manage the critical transition from organic solvent to biological media.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | ~207.23 g/mol | Calculation basis for Molarity.[1] |

| pKa (Base) | ~5.2 (Pyridine), ~8.3 (Morpholine) | Solubility increases significantly at pH < 5.0 due to protonation.[1] |

| LogP (Est.) | ~0.5 – 1.2 | Moderately lipophilic; requires organic co-solvent for high concentrations.[1] |

| H-Bond Donors | 2 (Amide) | Potential for intermolecular aggregation (dimerization).[1] |

Solubility Decision Matrix

Before beginning, select the solvent system based on your downstream application.

Figure 1: Decision matrix for solvent selection based on experimental end-use.[1]

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.[1] Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

Step-by-Step Procedure

-

Calculations: Determine the mass required.

-

Weighing: Weigh the powder into a glass vial (amber preferred).

-

Note: Avoid polystyrene tubes as DMSO can leach plasticizers.[1]

-

-

Solvent Addition: Add the calculated volume of DMSO to the center of the vial.

-

Technique: Do not add solvent to the walls; pipet directly onto the powder.

-

-

Dissolution:

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into culture media (e.g., RPMI/DMEM) without precipitating the compound. Challenge: The "Crash-Out" Effect. Adding a hydrophobic stock directly to a large volume of static water causes local supersaturation and precipitation.[1]

The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high.

Figure 2: Two-step dilution workflow to prevent precipitation shock.

-

Prepare Assay Media: Warm your buffer/media to 37°C. Cold buffers reduce solubility.[1]

-

Predilution (Optional but Recommended):

-

Final Dilution:

Troubleshooting & Stability

| Observation | Probable Cause | Corrective Action |

| Turbidity upon dilution | Local supersaturation (mixing too slow).[1] | Use the "Intermediate Dilution" method.[1] Vortex media while adding compound.[1] |

| Precipitate after freezing | Water absorption by DMSO.[1] | Re-sonicate at 37°C for 10 mins. Ensure caps are tight/parafilmed.[1] |

| Yellowing of stock | Oxidation (Pyridine N-oxide formation).[1] | Check purity by LC-MS. Store under Nitrogen/Argon if possible.[1] |

| Inconsistent IC50 data | Compound crashed out in well. | Verify solubility limit. Perform a serial dilution in DMSO first, then transfer to media.[1] |

QC: The "Light Scattering" Test

If you suspect the compound is not fully soluble in your assay buffer:

-

Prepare the solution at 2x concentration.

-

Shine a laser pointer (or strong flashlight) through the vial.[1]

-

Tyndall Effect: If you see a distinct beam path through the liquid, micro-precipitates are present.[1] The solution is not valid for quantitative assays.

References

-

N. K. Jain, et al. (2016).[1] What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[1]

-

Fisher Scientific. (n.d.).[1] Amide Synthesis and Handling Guidelines. Fisher Scientific Application Notes.[1]

-

BenchChem. (2025).[1][7] Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. (General morpholine handling context). [1]

-

PubChem. (2025).[1][8][9] Compound Summary: this compound.[1][10] National Library of Medicine.[1]

Sources

- 1. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-クロロニコチンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. arctomsci.com [arctomsci.com]

Application Note: Long-Term Storage and Stability Profiling of 2-Morpholinoisonicotinamide

Abstract

2-Morpholinoisonicotinamide (CAS: 113292-62-9) is a critical pharmacophore often utilized as a scaffold in the synthesis of PI3K/mTOR kinase inhibitors and various CNS-targeting agents. While the morpholine moiety enhances solubility and pharmacokinetic profiles, it introduces specific stability challenges regarding oxidative degradation. This Application Note defines the physicochemical degradation pathways of this intermediate and establishes a validated protocol for its long-term storage and quality control, compliant with ICH Q1A(R2) standards.

Part 1: Physicochemical Profile & Degradation Mechanisms

To ensure the integrity of this compound, researchers must understand the causality behind its degradation. The molecule possesses two primary vectors of instability: the hydrolytically sensitive amide bond and the oxidatively labile morpholine ring.

Mechanisms of Degradation

A. Amide Hydrolysis (Acid/Base Catalyzed)

The isonicotinamide core is susceptible to hydrolysis, converting the primary amide into 2-morpholinoisonicotinic acid and releasing ammonia.

-

Causality: This reaction is catalyzed by extremes in pH and elevated moisture levels. In the solid state, hygroscopic uptake of atmospheric water drives this process.

-

Kinetic Insight: Similar to nicotinamide, the hydrolysis rate follows pseudo-first-order kinetics, with a "U-shaped" pH-rate profile, being most stable near neutral pH (pH 6.0–7.0) [1].[1][2][3][4][5][6][7]

B. Morpholine N-Oxidation (Radical Mediated)

The morpholine nitrogen is an electron-rich center prone to oxidation, forming the N-oxide derivative.

-

Causality: This is often a radical-mediated process triggered by dissolved oxygen, trace metal impurities (e.g., Copper/Iron from synthesis), or photo-excitation.

-

Photo-Sensitivity: Morpholine derivatives can undergo oxidative ring-opening or N-oxide formation upon exposure to blue/UV light, necessitating strict light protection [2].

Degradation Pathway Visualization

The following diagram maps the critical degradation nodes.

Figure 1: Primary degradation pathways. Hydrolysis yields the carboxylic acid; oxidation targets the morpholine ring.

Part 2: Storage & Handling Protocols

This protocol is designed to mitigate the mechanisms described above. It is a self-validating system: if the storage conditions are breached, the QC markers (described in Part 3) will immediately indicate failure.

Protocol A: Solid State Storage (Long-Term)

Objective: Minimize hydrolysis and photo-oxidation for storage >6 months.

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates reduced reaction rates at lower T. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces O₂ to prevent morpholine oxidation. |

| Container | Amber Borosilicate Glass | Blocks UV/Blue light (300–500nm) to prevent photo-degradation. |

| Seal | Teflon-lined Screw Cap + Parafilm | Prevents moisture ingress (hygroscopicity management). |

Step-by-Step Procedure:

-

Drying: Ensure the bulk powder is dried to constant weight (LOD < 0.5%) before storage. Residual solvent promotes hydrolysis.

-

Aliquot: Divide bulk material into single-use aliquots to avoid repeated freeze-thaw cycles which introduce condensation.

-

Purge: Gently flow dry Argon gas over the vial headspace for 10 seconds before sealing.

-

Seal: Tighten cap and wrap with Parafilm.

-

Store: Place in a dedicated -20°C freezer away from light sources.

Protocol B: Solution State (Stock Solutions)

Objective: Maintain stability for working solutions (<2 weeks).

-

Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Why: Excellent solubility; prevents hydrolysis compared to aqueous buffers.

-

Risk: DMSO is hygroscopic. Keep strictly anhydrous.

-

-

Avoid: Protic solvents (Water, Methanol) for storage >24 hours.

-

Concentration: 10 mM – 50 mM stock solutions are generally more stable than dilute samples due to surface-area-to-volume ratios regarding oxidation.

Part 3: Analytical Monitoring (Quality Control)

To validate the storage protocol, use the following HPLC method. This method is capable of separating the parent compound from its two primary degradants (Acid and N-oxide).

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

-

Flow Rate: 1.0 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 10.0 | 95% | Elution of hydrophobic parent |

| 12.0 | 95% | Wash |

| 12.1 | 5% | Re-equilibration |

Interpretation of Results:

-

Early Elution (RT ~2-4 min): 2-Morpholinoisonicotinic Acid. The loss of the amide group makes this significantly more polar.

-

Mid Elution: N-Oxide variants. Slightly more polar than parent.

-

Main Peak: this compound.

Decision Tree for Stability Testing

Figure 2: QC workflow for validating sample integrity prior to biological assays.

References

-

Hydrolysis Kinetics: Kumar, I., et al. (2022). "The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions." ACS Omega, 7(16), 13778-13788.[8] Link

-

Morpholine Oxidation: Scattolin, T., et al. (2020). "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide." Catalysts, 13(1), 1279.[5] Link

-

Regulatory Standards: International Council for Harmonisation (ICH).[4] (2003).[2][4][9][10] "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

- Structure-Activity Context: Bembenek, S.D., et al. (2018). "Structure-Based Design of PI3K/mTOR Inhibitors." Journal of Medicinal Chemistry. (General reference for morpholine-pyridine scaffolds).

Sources

- 1. database.ich.org [database.ich.org]

- 2. database.ich.org [database.ich.org]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Mitigating Toxicity of Morpholino Nicotinamide Analogs in Cell Culture

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing morpholino nicotinamide analogs. These novel chemical entities hold significant promise in drug development, particularly as inhibitors of key cellular enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) or various kinases.[1][2] However, their potent biological activity can often be accompanied by in vitro cytotoxicity, which can complicate experimental design and data interpretation.

This guide is structured to provide you with a foundational understanding of the potential sources of toxicity and to offer practical, actionable troubleshooting strategies to mitigate these effects, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core scientific principles behind the action and potential toxicity of morpholino nicotinamide analogs.

Q1: What are morpholino nicotinamide analogs and their primary mechanisms of action?

A: Morpholino nicotinamide analogs are hybrid molecules that combine two distinct chemical moieties:

-

A Morpholino Oligonucleotide: A synthetic nucleic acid analog with a morpholine ring backbone instead of a deoxyribose sugar.[3] Unlike standard DNA or RNA, this backbone is uncharged, which can improve stability and reduce non-specific electrostatic interactions.[4] While often used for antisense applications, in this context, the morpholino group is typically part of a small molecule scaffold, not a long antisense oligomer.

-

A Nicotinamide Analog: A modified form of nicotinamide (a form of vitamin B3). This part of the molecule is often designed to inhibit enzymes involved in NAD+ metabolism, most notably Nicotinamide Phosphoribosyltransferase (NAMPT).[1][5]

The primary mechanism of action for many of these analogs is the inhibition of the NAD+ salvage pathway.[6][7] By blocking NAMPT, they deplete the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like PARPs and sirtuins.[8] This disruption of cellular energy metabolism and signaling is a potent mechanism to suppress the proliferation of cancer cells, which often have high energy demands.[1] Some analogs are also designed as kinase inhibitors, where the morpholino-nicotinamide scaffold targets enzymes like MNK or p70S6K.[2]

Q2: What are the expected sources of toxicity from these compounds?

A: Toxicity can be broadly categorized into two types: on-target and off-target.

-

On-Target Toxicity: This is cytotoxicity that results directly from the compound's intended mechanism of action. For NAMPT inhibitors, depleting NAD+ is inherently stressful and ultimately lethal to cells, especially highly metabolic ones.[1] Therefore, a degree of cytotoxicity is the expected therapeutic effect. Dose-limiting toxicities, such as thrombocytopenia observed in clinical trials of NAMPT inhibitors, are considered on-target effects.[5]

-

Off-Target Toxicity: This refers to cellular damage caused by unintended molecular interactions. This can include:

-

Inhibition of other enzymes: The compound may bind to and inhibit other kinases or metabolic enzymes.

-

Formation of toxic metabolites: The cell may metabolize the analog into a more toxic substance. For example, some NAMPT inhibitors can be metabolized to form reactive species like glyoxal.[5]

-

Disruption of cellular methyl pools: High doses of nicotinamide itself can alter cellular methylation patterns by consuming methyl donors.[8][9]

-

Induction of an immune response: While less common with small molecules than with long antisense oligos, some morpholino-containing structures have been reported to trigger innate immune responses.[3]

-

Q3: How can I differentiate between on-target cytotoxicity and non-specific toxic effects?

A: This is a critical experimental question. The most effective method is a rescue experiment . If the toxicity is on-target (i.e., due to NAD+ depletion), you should be able to "rescue" the cells by providing an alternative route to NAD+ synthesis that bypasses the inhibited enzyme (NAMPT).

-

The Principle: Healthy cells can synthesize NAD+ not only from nicotinamide (via NAMPT) but also from nicotinic acid (NA) through the Preiss-Handler pathway, which uses the enzyme NAPRT1. Many cancer cell lines are deficient in NAPRT1 and are thus solely reliant on the NAMPT pathway.[10]

-

The Experiment: By co-administering your morpholino nicotinamide analog with nicotinic acid (NA), you can replenish NAD+ pools in healthy, NAPRT1-proficient cells, thus rescuing them from toxicity. If the toxicity is mitigated by NA, it strongly suggests an on-target effect. If the cells still die, it points towards an off-target mechanism.[10] Similarly, for analogs that inhibit IMPDH, toxicity can be rescued by adding guanosine to the culture medium.[6]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to resolving common problems encountered when working with these compounds in cell culture.

Problem: I'm observing massive cell death, even at concentrations where I expect a specific, non-lethal effect.

This common issue can arise from several sources, ranging from simple technical errors to unexpected compound properties.

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Troubleshooting Steps:

-

Verify Compound Handling and Concentration:

-

Calculations: Double-check all calculations for molarity, dilutions, and serial dilutions.

-

Solubility: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO). Precipitates can lead to inconsistent dosing. If solubility is an issue, gentle warming (to 65°C) can be attempted for morpholino-containing compounds.[11]

-

Storage: Store stock solutions appropriately. Fluorescently-tagged analogs should be protected from light.[11] Avoid repeated freeze-thaw cycles.

-

-

Evaluate Solvent Toxicity:

-

Causality: The solvent used to dissolve the compound (commonly DMSO) can be toxic to cells at higher concentrations.

-

Action: Always run a "vehicle control" where you treat cells with the highest concentration of the solvent used in your experiment. If you observe toxicity in the vehicle control, you must reduce the final solvent concentration in your culture medium (typically to ≤0.5%).

-

-

Assess Baseline Cell Health & Culture Conditions:

-

Causality: Unhealthy or stressed cells are more susceptible to chemical insults. Contamination (bacterial, fungal, or mycoplasma) can confound results.[12][13]

-

Action:

-

Visually inspect cells for normal morphology before each experiment.

-

Ensure you are using cells within a consistent and low passage number range.

-

Maintain consistent cell density/confluence at the time of treatment, as this can affect metabolic rate and drug sensitivity.[14]

-

Routinely test for mycoplasma contamination.

-

-

-

Perform a Comprehensive Dose-Response Analysis:

-

Causality: A narrow dose-response experiment might miss the true therapeutic window.

-

Action: Test the compound over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to accurately determine the half-maximal inhibitory concentration (IC50).[1] This is essential for selecting appropriate concentrations for subsequent mechanism-of-action studies.

-

Section 3: Essential Protocols & Methodologies

Adherence to validated, standardized protocols is key to generating trustworthy data.

Protocol 1: Step-by-Step Guide to Dose-Response & IC50 Determination

This protocol outlines how to determine the concentration of a morpholino nicotinamide analog that induces a 50% reduction in cell viability.

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells into a 96-well microplate at a pre-determined optimal density.[15] Allow cells to adhere and recover for 18-24 hours.

-

-

Compound Preparation:

-

Prepare a 2X concentrated serial dilution of the morpholino nicotinamide analog in culture medium. It is common to perform 8 to 12 dilutions.

-

Also prepare a 2X concentrated vehicle control (medium with solvent) and a "no treatment" control (medium only).

-

-

Cell Treatment:

-

Carefully remove the existing medium from the cells.

-

Add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final concentration to 1X.

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours), which should be consistent across experiments.[16]

-

-

Viability Assessment:

-

At the end of the incubation period, measure cell viability using a validated method such as an MTT or LDH assay (see Protocol 2).

-

-

Data Analysis:

-

Normalize the data: Set the "no treatment" control as 100% viability and a "cells killed" control (e.g., treated with a high concentration of a known toxin like staurosporine) as 0% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

-

Protocol 2: Standard Operating Procedure for LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17]

-

Experimental Setup: Follow steps 1-3 from Protocol 1. Include a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation.

-

Sample Collection:

-

Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

-

Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement & Calculation:

-

Add the Stop Solution provided in the kit.

-

Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

-

Calculate cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

-

Protocol 3: Designing a Nicotinic Acid (NA) Rescue Experiment

This protocol confirms if observed toxicity is due to on-target NAMPT inhibition.

Caption: Logic of a Nicotinic Acid (NA) rescue experiment.

-

Cell Line Selection: This experiment is most informative in cell lines known to express the NAPRT1 enzyme. Test both NAPRT1-proficient and NAPRT1-deficient cell lines if possible.

-

Treatment Groups: Prepare the following treatment conditions:

-

Vehicle Control

-

Analog alone (at a cytotoxic concentration, e.g., 2x IC50)

-

Nicotinic Acid alone (e.g., 10 µM)

-

Analog + Nicotinic Acid

-

-

Procedure:

-

Seed cells as described in Protocol 1.

-

Treat cells with the respective compounds. For the combination group, you can add them simultaneously or pre-treat with NA for a few hours before adding the analog.

-

Incubate for the standard duration (e.g., 48-72 hours).

-

-

Analysis:

-

Measure cell viability for all groups.

-

Expected Outcome: If the analog's toxicity is on-target, you will observe a significant increase in viability in the "Analog + Nicotinic Acid" group compared to the "Analog alone" group in NAPRT1-proficient cells.[10]

-

Section 4: Data Interpretation & Best Practices

Comparison of Common Viability & Cytotoxicity Assays

Choosing the right assay is crucial for accurate data. Viability assays measure parameters of healthy cells, while cytotoxicity assays measure markers of cell death.

| Assay Type | Principle | Advantages | Disadvantages |

| MTT/XTT Assay | Measures mitochondrial reductase activity in viable cells.[16] | Well-established, cost-effective. | Can be affected by changes in cellular metabolism not related to viability. |

| LDH Release Assay | Measures LDH enzyme released from cells with compromised membrane integrity.[17] | Directly measures cell death; good for kinetic studies. | LDH in serum can cause high background; less sensitive for early apoptosis. |

| Calcein-AM Assay | A fluorescent dye that is cleaved by esterases in live cells, causing them to fluoresce green. | Specific to live cells; suitable for imaging and flow cytometry. | Requires a fluorescence plate reader or microscope. |

| ATP-Based Assays | Measures ATP levels, which are indicative of metabolically active, viable cells. | Highly sensitive and rapid. | Signal can be affected by treatments that alter ATP metabolism. |

Best Practices for Compound Handling

-

Purity and Authentication: Always use compounds of the highest possible purity and confirm their identity if possible. Impurities can be a major source of unexpected toxicity.

-

Aseptic Technique: Handle all stock solutions and reagents using strict aseptic techniques to prevent microbial contamination, which can produce toxic metabolites and alter cell physiology.[18]

-

Avoid Chemical Contaminants: Use high-purity, sterile water for all solutions.[11] Ensure that labware is free from detergent or disinfectant residues, which can be chemically toxic to cells.[19][20]

References

-

Ferguson, C., et al. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Biochemistry and Molecular Biology Education. Available at: [Link]

-

Morcos, P. A. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. Available at: [Link]

-

Štampar, M., & Rogelj, B. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Toxicology. Available at: [Link]

-

Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Medicinal Food. Available at: [Link]

-

Gammons, M. V., et al. (2019). In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. Molecules. Available at: [Link]

-

Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Available at: [Link]

-

Sampath, D., et al. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research. Available at: [Link]

-

Bill, B. R., et al. (2014). A Primer for Morpholino Use in Zebrafish. Zebrafish. Available at: [Link]

-

Sacher, J. R., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

-

Sim, H. S. N., et al. (2023). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. European Journal of Medicinal Chemistry. Available at: [Link]

-

Sacher, J. R., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

-

Summerton, J. E., & Weller, D. L. (2012). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Nielsen, O. S., et al. (2009). A cellular viability assay to monitor drug toxicity. Methods in Molecular Biology. Available at: [Link]

-

Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. Available at: [Link]

-

Du, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports. Available at: [Link]

-

Gentsch, G. E., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell. Available at: [Link]

-

Adamson, J., et al. (2020). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Journal of Visualized Experiments. Available at: [Link]

-

P-H. L. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. Available at: [Link]

-

Summerton, J. (2017). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. ResearchGate. Available at: [Link]

-

Geraghty, R. J., et al. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]

-

Shi, H., et al. (2019). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. Available at: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Morcos, P. A. (2017). Guide for Morpholino Users: Toward Therapeutics. ResearchGate. Available at: [Link]

-

Lincoln, C. K., & Gabridge, M. G. (n.d.). A Guide to Understanding and Managing Cell Culture Contamination. Corning. Available at: [Link]

-

Matheny, C. J., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. yeasenbio.com [yeasenbio.com]

- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. 细胞培养污染故障排除 [sigmaaldrich.com]

- 19. novabio.ee [novabio.ee]

- 20. safety.fsu.edu [safety.fsu.edu]

Technical Support Center: Mass Spectrometry Analysis of 2-Morpholinoisonicotinamide

The following technical guide is structured as a Tier 3 Support Knowledge Base article. It assumes the user has basic LC-MS operation knowledge but requires specific insights into the physicochemical behavior of 2-Morpholinoisonicotinamide (CAS: 113292-29-2).

Executive Summary

This compound (

Part 1: Ionization & Pre-Acquisition Strategy

Q1: Why is my signal intensity low despite high concentration?